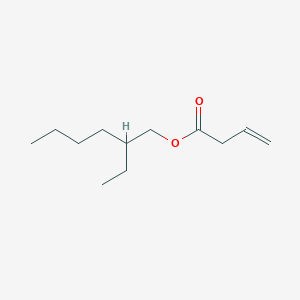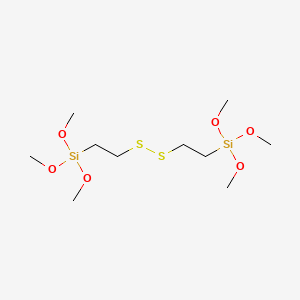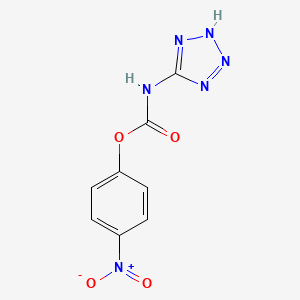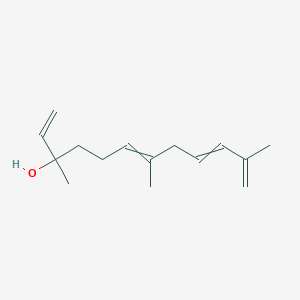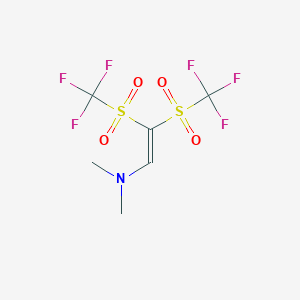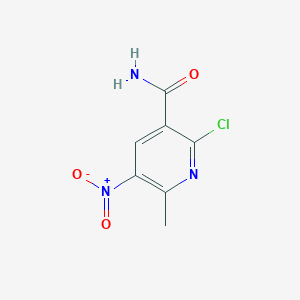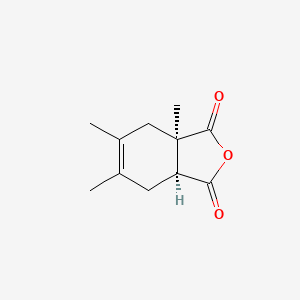
1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-3a,5,6-trimethyl-, cis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-3a,5,6-trimethyl-, cis- is a chemical compound with the molecular formula C11H14O3. It is a derivative of phthalic anhydride and is known for its unique structural properties and reactivity. This compound is often used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-3a,5,6-trimethyl-, cis- can be synthesized through the Diels-Alder reaction, which involves the reaction of a diene with a dienophile. The reaction typically occurs at elevated temperatures and may require a catalyst to proceed efficiently . The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Diels-Alder reactions using optimized conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-3a,5,6-trimethyl-, cis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or alkanes.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions . The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-3a,5,6-trimethyl-, cis- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-3a,5,6-trimethyl-, cis- involves its interaction with molecular targets and pathways. The compound can act as a reactive intermediate in various chemical reactions, facilitating the formation of new bonds and products . Its unique structure allows it to participate in specific interactions with enzymes, receptors, and other biomolecules, influencing biological processes .
Comparison with Similar Compounds
Similar Compounds
1,2,3,6-Tetrahydrophthalic anhydride: A structurally similar compound with different reactivity and applications.
4-Methyl-1,2,3,6-tetrahydrophthalic anhydride: Another derivative with distinct properties and uses.
5,6-Dimethyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione: A related compound with variations in its chemical behavior.
Uniqueness
1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-3a,5,6-trimethyl-, cis- is unique due to its specific structural features and reactivity. Its ability to undergo various chemical reactions and its applications in different scientific fields make it a valuable compound for research and industrial purposes .
Properties
CAS No. |
60123-84-4 |
|---|---|
Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
(3aS,7aR)-5,6,7a-trimethyl-4,7-dihydro-3aH-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C11H14O3/c1-6-4-8-9(12)14-10(13)11(8,3)5-7(6)2/h8H,4-5H2,1-3H3/t8-,11-/m1/s1 |
InChI Key |
ZBEBTUUTENMMKQ-LDYMZIIASA-N |
Isomeric SMILES |
CC1=C(C[C@@]2([C@H](C1)C(=O)OC2=O)C)C |
Canonical SMILES |
CC1=C(CC2(C(C1)C(=O)OC2=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methyl-2-phenylpyrazolo[1,5-a]pyridine](/img/structure/B14599983.png)
![3-Chloro-6-{[1-(2-methylprop-2-en-1-yl)naphthalen-2-yl]oxy}pyridazine](/img/structure/B14599986.png)
![1,3-Bis(4-methoxyphenyl)cyclopenta[a]indene-2,8-dione](/img/structure/B14599992.png)

![Dihexyl(methyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14600000.png)

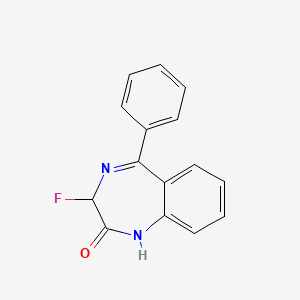
![6-[2-(2,4,6-Trianilinopyrimidin-5-yl)hydrazinylidene]cyclohexa-2,4-diene-1-thione](/img/structure/B14600023.png)
